4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide
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Overview
Description
4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide is a complex organic compound that features an indole moiety, a methoxybenzyl group, and a dihydropyridinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium iodide
- 2-(2-(4-hydroxy-phenyl)-vinyl)-1-methyl-pyridinium iodide
- 2-(2-(4-tert-butyl-phenyl)-vinyl)-1-methyl-pyridinium iodide
Uniqueness
4-(1H-Indol-3-YL)-N-(4-methoxybenzyl)-3,6-dihydro-1(2H)-pyridinecarboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-18-8-6-16(7-9-18)14-24-22(26)25-12-10-17(11-13-25)20-15-23-21-5-3-2-4-19(20)21/h2-10,15,23H,11-14H2,1H3,(H,24,26) |
InChI Key |
YPAAHGDAVMHPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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